3-Chloro-6-(4-phenoxyphenyl)pyridazine
Description
3-Chloro-6-(4-phenoxyphenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the 3-position and a 4-phenoxyphenyl group at the 6-position. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Properties
IUPAC Name |
3-chloro-6-(4-phenoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-16-11-10-15(18-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFMLGCMNUVKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-phenoxyphenyl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-phenoxyphenylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for 3-Chloro-6-(4-phenoxyphenyl)pyridazine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-phenoxyphenyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phenoxyphenyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation reactions can produce phenoxyphenyl ketones .
Scientific Research Applications
3-Chloro-6-(4-phenoxyphenyl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Agrochemicals: It is explored for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological processes in plants and pests.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-phenoxyphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(4-chlorophenyl)pyridazine
- 3-Chloro-6-(4-methoxyphenyl)pyridazine
- 3-Chloro-6-(4-fluorophenyl)pyridazine
Uniqueness
3-Chloro-6-(4-phenoxyphenyl)pyridazine is unique due to the presence of the phenoxyphenyl group, which imparts distinct electronic and steric properties compared to other similar compoundsFor instance, the phenoxy group can enhance its ability to interact with specific biological targets, making it a valuable scaffold in drug discovery .
Biological Activity
3-Chloro-6-(4-phenoxyphenyl)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
3-Chloro-6-(4-phenoxyphenyl)pyridazine has the following structural characteristics:
- Molecular Formula : C16H13ClN2O
- Molecular Weight : 284.74 g/mol
- CAS Number : 1105194-70-4
The compound features a pyridazine ring substituted with a chloro group and a phenoxyphenyl moiety, which contributes to its biological activity.
Synthesis
The synthesis of 3-Chloro-6-(4-phenoxyphenyl)pyridazine typically involves multi-step reactions, including:
- Formation of the Pyridazine Ring : The initial step often includes cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the chloro group and phenoxyphenyl substituent occurs through electrophilic aromatic substitution or nucleophilic substitution techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to pyridazine derivatives. For instance, a study demonstrated that similar pyridazine compounds exhibited significant inhibitory effects on various cancer cell lines, including HeLa cells. The IC50 values for these compounds were reported to be in the low micromolar range, indicating promising anticancer properties .
Antimicrobial Activity
Research has also focused on the antimicrobial effects of pyridazine derivatives. A series of studies evaluated their activity against bacterial and fungal strains. The results indicated that certain derivatives exhibited moderate to potent antibacterial and antifungal activities compared to standard antibiotics .
The mechanism by which 3-Chloro-6-(4-phenoxyphenyl)pyridazine exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of Enzymatic Activity : Some studies suggest that pyridazines may inhibit specific enzymes involved in cell proliferation or metabolic pathways.
- Interference with DNA Synthesis : Certain derivatives may disrupt DNA replication processes, leading to reduced cell viability in cancer cells.
Case Study 1: Anticancer Properties
A recent investigation into the anticancer properties of related pyridazine compounds revealed that they significantly inhibited cell growth in vitro. The study measured cell viability using MTT assays across various concentrations (5, 10, 20 µM), with notable reductions in viable cells observed at higher concentrations after prolonged exposure .
| Concentration (µM) | Viable Cells (%) after 48h | Viable Cells (%) after 72h |
|---|---|---|
| 5 | 62.67 | 45.53 |
| 10 | 46.77 | 30.38 |
| 20 | 29.33 | 21.64 |
Case Study 2: Antimicrobial Effects
Another study synthesized various pyridazine derivatives and tested their antimicrobial activity against common pathogens. The results indicated that specific compounds showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
